L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
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Overview
Description
L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of the amino acids tyrosine, cysteine, ornithine, and proline, with a diaminomethylidene group attached to the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next protected amino acid is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The diaminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the diaminomethylidene group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. Additionally, the peptide backbone can adopt specific conformations that enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-N~5~-(diaminomethylene)-L-ornithine
- Glycylglycyl-L-tyrosyl-L-tyrosylglycyl-L-tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
Uniqueness
L-Tyrosyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
875063-84-6 |
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Molecular Formula |
C23H35N7O6S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N7O6S/c24-15(11-13-5-7-14(31)8-6-13)19(32)29-17(12-37)20(33)28-16(3-1-9-27-23(25)26)21(34)30-10-2-4-18(30)22(35)36/h5-8,15-18,31,37H,1-4,9-12,24H2,(H,28,33)(H,29,32)(H,35,36)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
UEIYSERYALALSK-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |
Origin of Product |
United States |
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